4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide
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Overview
Description
4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a complex organic compound featuring a blend of functionalities including a thiadiazole ring, a piperazine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize this compound involves a series of nucleophilic substitution reactions
Step 1: : Synthesize 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazole from thiosemicarbazide and 4-methylpiperazine using an oxidative cyclization reaction. Common reagents include hydrogen peroxide and acetic acid.
Step 2: : Couple the synthesized thiadiazole with 4-acetamidobenzamide through a nucleophilic substitution reaction in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Scaling this compound for industrial production would involve optimizing each synthetic step to ensure high yield and purity. This might include automation of the synthesis process, purification steps like recrystallization, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to introduce new functional groups or alter the existing functionalities.
Reduction: : Possible under milder conditions to reduce specific moieties within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, especially on the benzamide and piperazine components.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Utilizing reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: : Various halogenated compounds, under conditions that facilitate nucleophilic or electrophilic attack.
Major Products Formed
Depending on the type of reaction:
Oxidation: : Products include oxidized thiadiazole derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Halogenated benzamide derivatives, modified piperazine products.
Scientific Research Applications
This compound's unique structure makes it valuable in several fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly for creating complex molecules.
Medicine: : Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: : Used in material science for creating novel polymers or as an intermediate in the production of fine chemicals.
Mechanism of Action
This compound's mechanism of action, particularly in biological systems, could involve interactions with specific molecular targets like enzymes or receptors. The thiadiazole ring often plays a key role in binding to active sites, while the piperazine moiety may enhance the compound's bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoacetamido)benzamide
5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazole derivatives
N-(4-Benzoylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
This compound is unique due to the combination of a thiadiazole ring with a piperazine group, which is not commonly found in other similar compounds. This distinct structure imparts specific chemical properties and potential biological activities.
Properties
IUPAC Name |
4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-21-6-8-22(9-7-21)15-19-20-16(26-15)25-10-13(23)18-12-4-2-11(3-5-12)14(17)24/h2-5H,6-10H2,1H3,(H2,17,24)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBHMXHCJKQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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